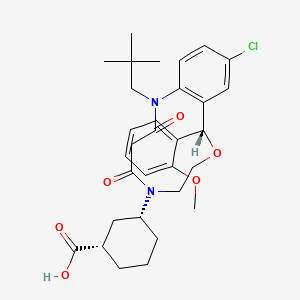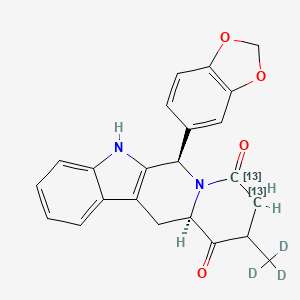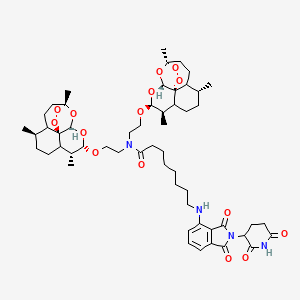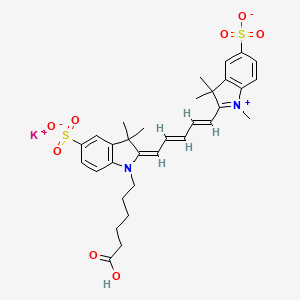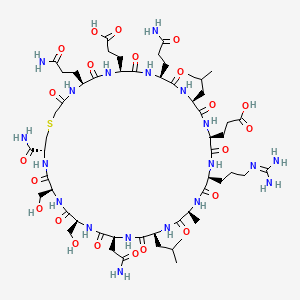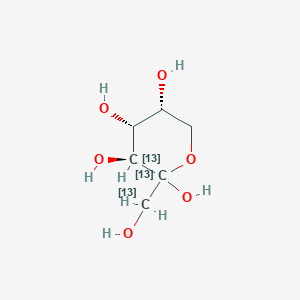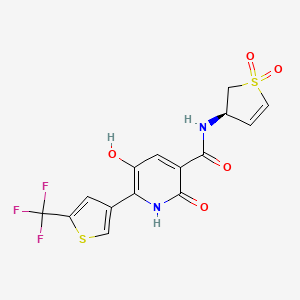
WRN inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WRN inhibitor 2 is a compound designed to inhibit the Werner syndrome ATP-dependent helicase enzyme, commonly referred to as WRN. This enzyme plays a crucial role in maintaining genomic stability by participating in DNA repair processes. This compound has shown potential in targeting cancer cells, particularly those with microsatellite instability (MSI), making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 2 involves multiple steps, starting with the preparation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. These derivatives are synthesized through a structural optimization strategy, which includes the use of various reagents and catalysts under controlled conditions . The reaction conditions typically involve temperatures ranging from 25°C to 100°C and reaction times of several hours to days, depending on the specific step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
WRN inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
These derivatives are often tested for their efficacy in inhibiting WRN and their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
WRN inhibitor 2 has a wide range of scientific research applications, including:
Wirkmechanismus
WRN inhibitor 2 exerts its effects by binding to the WRN helicase enzyme, thereby inhibiting its activity. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those with MSI, ultimately resulting in cell death. The molecular targets of this compound include the ATPase and helicase domains of the WRN enzyme, which are essential for its function in DNA repair . The compound locks the enzyme in an inactive conformation, preventing it from unwinding DNA and facilitating repair processes .
Vergleich Mit ähnlichen Verbindungen
WRN inhibitor 2 is unique in its high specificity and potency in targeting WRN. Similar compounds include:
HRO761: Another WRN inhibitor that binds to a non-conserved allosteric site in the WRN helicase domain.
ISM9342A: A potent WRN inhibitor with single-digit nanomolar IC50 values in both ATPase and helicase assays.
Compared to these compounds, this compound demonstrates a unique binding mechanism and higher efficacy in certain cancer cell lines, making it a valuable addition to the arsenal of WRN-targeted therapies .
Eigenschaften
Molekularformel |
C15H11F3N2O5S2 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-[5-(trifluoromethyl)thiophen-3-yl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11F3N2O5S2/c16-15(17,18)11-3-7(5-26-11)12-10(21)4-9(14(23)20-12)13(22)19-8-1-2-27(24,25)6-8/h1-5,8,21H,6H2,(H,19,22)(H,20,23)/t8-/m1/s1 |
InChI-Schlüssel |
CDXMIMZIGRHPIV-MRVPVSSYSA-N |
Isomerische SMILES |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
Kanonische SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CSC(=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


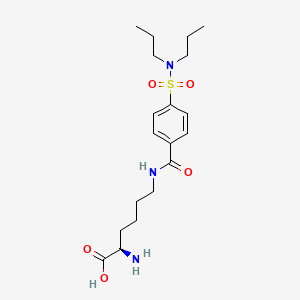
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
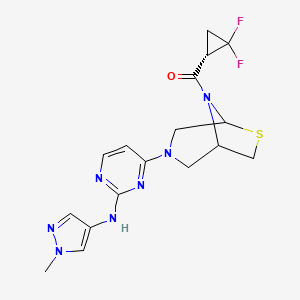
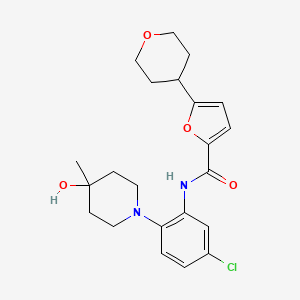
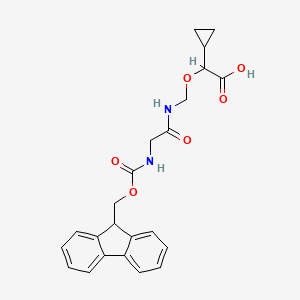
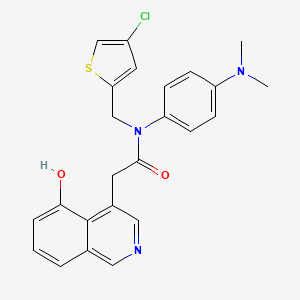

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
